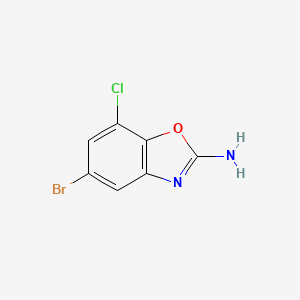

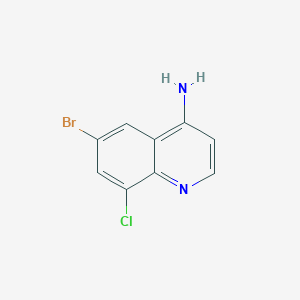

![molecular formula C9H9N3O2 B1527624 Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1022920-59-7](/img/structure/B1527624.png)

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

Descripción general

Descripción

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine class . This class of compounds has been found to be chemically and biologically interesting . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Synthesis Analysis

The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The Sonogashira-type coupling of this compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Chemical Reactions Analysis

The chemical reactions involving ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate primarily involve site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is utilized as a key intermediate in the synthesis of various chemical compounds. For example, Bruni et al. (1994) explored its role in preparing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, potentially relevant as benzodiazepine receptor ligands (Bruni et al., 1994). Similarly, Auzzi et al. (1979) reported on the synthesis of ethyl 2-phenyl-7-alkyl (or 7-phenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate and its 6-carboxylate counterpart, highlighting the chemical versatility of this compound (Auzzi et al., 1979).

Antimicrobial Studies

The antimicrobial potential of derivatives has been explored. Bruni et al. (1996) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones derived from ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, but found no significant antimicrobial activity in their studies (Bruni et al., 1996).

Agricultural and Medicinal Utility

Youssef et al. (2001) demonstrated the agricultural and medicinal importance of pyrazoloazines, which can be synthesized from compounds like ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. These compounds are useful in producing derivatives like pyrazolo[5,1-c][1,2,4]triazine and pyrazolo[1,5-a]pyrimidine derivatives (Youssef et al., 2001).

Application in Dye Synthesis

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is also significant in the synthesis of disperse dyes. Al-Etaibi et al. (2011) used it to create novel monoazo-disperse dyes with pyrazolo[1,5-a]pyrimidine structures, highlighting its application in textile industry (Al-Etaibi et al., 2011).

Anticancer and Enzymatic Inhibitory Activity

Arias-Gómez et al. (2021) discussed the anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the medicinal chemistry significance of compounds derived from ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (Arias-Gómez et al., 2021).

Antimicrobial Activity as RNA Polymerase Inhibitors

Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles and evaluated their antimicrobial activity, particularly as RNA polymerase inhibitors, demonstrating another potential pharmaceutical application (Abdallah & Elgemeie, 2022).

Propiedades

IUPAC Name |

ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYWIFFHYYKNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721009 | |

| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

1022920-59-7 | |

| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

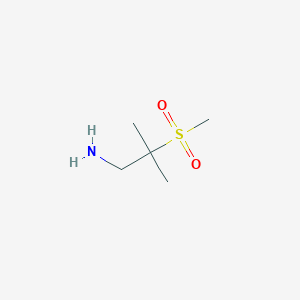

![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)

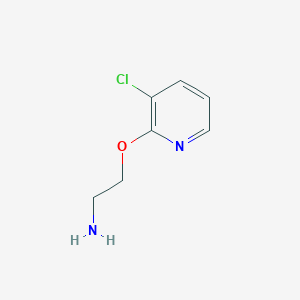

![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)

![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)

![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)

![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)